Tert-butyl 4-amino-8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-2-carboxylate
CAS No.: 2225144-87-4
Cat. No.: VC6353376
Molecular Formula: C13H24N2O4S
Molecular Weight: 304.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2225144-87-4 |
|---|---|
| Molecular Formula | C13H24N2O4S |
| Molecular Weight | 304.41 |
| IUPAC Name | tert-butyl 4-amino-8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-2-carboxylate |
| Standard InChI | InChI=1S/C13H24N2O4S/c1-12(2,3)19-11(16)15-8-10(14)13(9-15)4-6-20(17,18)7-5-13/h10H,4-9,14H2,1-3H3 |
| Standard InChI Key | QGLJPYRZXUVWTI-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(C2(C1)CCS(=O)(=O)CC2)N |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound’s defining feature is its spirocyclic framework, which integrates two heterocyclic rings connected at a single carbon atom. The primary ring system consists of a 2-azaspiro[4.5]decane scaffold, where a piperidine ring is fused to a cyclopentane moiety. At position 4, an amino group (-NH₂) introduces nucleophilic reactivity, while the sulfone group (-SO₂-) at position 8 enhances polarity and stabilizes the structure through resonance . The tert-butyloxycarbonyl (Boc) group at position 2 acts as a protective moiety for the amine, a common strategy in peptide synthesis to prevent unwanted side reactions.
Spectroscopic and Computational Data
The molecular formula C₁₃H₂₄N₂O₄S corresponds to a molecular weight of 304.41 g/mol. Key spectroscopic identifiers include:
-
SMILES: CC(C)(C)OC(=O)N1CC(C2(C1)CCS(=O)(=O)CC2)N
-
InChIKey: QGLJPYRZXUVWTI-UHFFFAOYSA-N
-
IUPAC Name: tert-butyl 4-amino-8,8-dioxo-8λ⁶-thia-2-azaspiro[4.5]decane-2-carboxylate.
Computational models predict a bent geometry around the spiro carbon, with the sulfone group adopting a tetrahedral configuration. Density functional theory (DFT) studies suggest that the sulfone’s electron-withdrawing nature polarizes the adjacent C-N bond, enhancing the amine’s susceptibility to electrophilic attack .
Synthesis and Reaction Optimization
Synthetic Pathways
The synthesis of this compound typically proceeds via a multi-step sequence:
-
Spirocyclization: A Michael addition between a cyclopentanone derivative and a cysteine analog forms the thiazolidine ring, which is subsequently oxidized to the sulfone using hydrogen peroxide or ozone.
-
Boc Protection: The primary amine at position 4 is protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine.
-
Crystallization: The crude product is purified via recrystallization from ethanol/water mixtures, yielding a white crystalline solid with >95% purity.
Critical Reaction Parameters
-
Temperature: Spirocyclization requires strict control at 0–5°C to avoid ring-opening side reactions.
-
Solvent: Tetrahydrofuran (THF) is preferred for its ability to stabilize intermediates through Lewis acid-base interactions.
-
Oxidation: Sulfur oxidation to sulfone demands stoichiometric oxidants like meta-chloroperbenzoic acid (mCPBA) to prevent over-oxidation .
Applications in Pharmaceutical Chemistry
Agrochemistry
In agrochemical research, derivatives of this compound have shown herbicidal activity against broadleaf weeds. The sulfone group likely disrupts plant acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis .
Recent Advances and Future Directions
While peer-reviewed studies on this specific compound remain limited, analogous spirocyclic sulfones have been investigated for their role in overcoming drug resistance in oncology. Future research should prioritize:
-
Structure-Activity Relationship (SAR) Studies: To elucidate the impact of substituents on bioactivity.
-
Scale-Up Protocols: Developing continuous-flow synthesis methods to improve yield and reduce waste.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume